BENGHE Foundational & Exploratory

Check Availability & Pricing

ML204 Hydrochloride: A Technical Guide for
Investigating TRPC4 Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 4 (TRPC4) channels are non-selective cation channels
that play a crucial role in cellular calcium signaling. Their involvement in a variety of
physiological processes, including smooth muscle contraction, neuronal excitability, and
endothelial permeability, has made them an attractive target for therapeutic intervention.
ML204 hydrochloride has emerged as a potent and selective small-molecule inhibitor of
TRPC4 channels, providing a valuable pharmacological tool to probe their function. This
technical guide offers a comprehensive overview of ML204 hydrochloride, including its
mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use,
and visualizations of relevant signaling pathways and workflows.

Introduction to ML204 Hydrochloride

ML204 is a novel chemical inhibitor of TRPC4 channels identified through high-throughput
screening.[1] It has been characterized as a potent and selective antagonist, making it a
significant advancement in the pharmacological toolkit for studying TRPC channels.[2] Its utility
is primarily for in vitro investigations due to poor stability when incubated with liver microsomes.

[1]

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b609123?utm_src=pdf-interest
https://www.benchchem.com/product/b609123?utm_src=pdf-body
https://www.benchchem.com/product/b609123?utm_src=pdf-body
https://www.benchchem.com/product/b609123?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CisHisN2

Molecular Weight 226.32 g/mol

CAS Number 5465-86-1

PubChem ID 230710
Source:

Mechanism of Action and Signaling Pathways

ML204 exerts its inhibitory effect through a direct blockade of the TRPC4 channel pore.[3] This
action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating
a direct interaction with the channel protein itself rather than interference with upstream
signaling components.[2][3]

TRPC4 channels are activated downstream of both Gg/11 and Gi/o protein-coupled receptors.
[4][5] The activation cascade typically involves the stimulation of Phospholipase C (PLC), which
leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol
(DAG) and inositol 1,4,5-trisphosphate (IP3).[4] While the precise mechanism of channel gating
is still under investigation, it is established that TRPC4 activation leads to an influx of cations,
primarily Ca2z* and Na*, resulting in membrane depolarization and an increase in intracellular
calcium concentration.[6] ML204 directly blocks this ion influx.
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Caption: TRPC4 activation pathway and ML204's mechanism of action.

Quantitative Data on Inhibitory Activity

ML204 has been demonstrated to be a potent inhibitor of TRPC4 and shows selectivity over
other TRP channels, particularly TRPC6.[1][7] The half-maximal inhibitory concentration (ICso)
values vary depending on the assay method.
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Activation
Target Channel Assay Type ICso0 Value (pM) Reference
Method
Fluorescent H-opioid receptor
TRPC4 Intracellular Ca2z+  stimulation 0.96 [11[2]
Assay (DAMGO)
M3-like
Fluorescent o
muscarinic
TRPC4 Intracellular Caz* 291 [8]
receptor
Assay _ _
stimulation (ACh)
-opioid receptor
Whole-Cell U. P ] P
TRPC4 stimulation 2.6 [1]
Voltage Clamp
(DAMGO)
Not specified, but
Whole-Cell Intracellular )
TRPC4 ] ) effective block [2]
Voltage Clamp GTPyS infusion
shown
M2 muscarinic
Whole-Cell receptor Near complete
TRPC4 . _ [9]
Voltage Clamp stimulation block at 10 uM
(Carbachol)
Whole-Cell p-opioid receptor  ~65% inhibition
TRPC5 ] ) [10]
Voltage Clamp stimulation at 10 uM
Fluorescent Muscarinic ~18 (19-fold less
TRPC6 Intracellular Ca2*  receptor potent than for [2]
Assay stimulation TRPC4)
M5 muscarinic o
Whole-Cell ~38% inhibition
TRPC6 receptor [10]
Voltage Clamp ] ) at 10 uM
stimulation

TRPV1, TRPVS,

No appreciable

Various Specific agonists  block at 10-22 [2]
TRPA1, TRPMS8
UM
Voltage-gated Electrophysiolog No appreciable [2]
Na*, K+, Ca2* y block
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channels

Note: ICso values can vary depending on the specific experimental conditions, cell type, and
activation method used. Direct comparison between studies should be made with caution.[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ML204 to investigate
TRPC4 channel function.

Fluorescent Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2*]i)
in response to TRPC4 channel activation and inhibition.[3]

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing
an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified
by its ability to reduce this fluorescence increase.[3]

Detailed Protocol:

o Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a G-protein
coupled receptor (e.g., p-opioid receptor) in 96-well or 384-well black-walled, clear-bottom
microplates. Culture overnight to allow for cell adherence.[3]

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and
probenecid in a physiological salt solution.

o Aspirate the culture medium from the wells and add the dye-loading buffer.
o Incubate the plate at 37°C for 60 minutes in the dark.
o Compound Addition:

o Prepare serial dilutions of ML204 hydrochloride in the assay buffer.
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o Add the diluted ML204 or vehicle control to the respective wells.

o Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

e Channel Activation and Data Acquisition:

o

Use an automated liquid handling instrument integrated with a fluorescence plate reader
(e.g., FDSS).

Measure baseline fluorescence for a few seconds.

o

[¢]

Add a TRPC4 agonist (e.g., 300 nM DAMGO for p-opioid receptor activation) to all wells.
[1]

[¢]

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
o Data Analysis:

o Calculate the change in fluorescence (AF) by subtracting the baseline fluorescence from
the peak fluorescence after agonist addition.

o Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control
(100% inhibition).

o Plot the normalized response against the logarithm of the ML204 concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.
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Caption: Workflow for the fluorescent calcium influx assay.
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Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC4 channels
and the inhibitory effect of ML204.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell.
The membrane patch under the pipette tip is then ruptured to gain electrical access to the
entire cell. The voltage across the cell membrane is clamped at a specific value, and the
resulting ionic currents are recorded.[3]

Detailed Protocol:

o Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or
primary culture, grown on glass coverslips.[3]

e Pipette and Solutions:

o Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MQ when
filled with the intracellular solution.[3]

o Intracellular (pipette) solution (example): 110 mM CsClI, 10 mM HEPES, 10 mM BAPTA, 1
mM MgClz, 6.46 mM CaClz (for ~400 nM free Caz*), pH adjusted to 7.2 with CsOH.[1]

o Extracellular (bath) solution (example): Physiological salt solution such as Hanks'
Balanced Salt Solution (HBSS).

e Recording:

[e]

Obtain a gigaohm seal between the pipette and the cell membrane.

o

Rupture the cell membrane to achieve the whole-cell configuration.

[¢]

Clamp the cell at a holding potential (e.g., 0 mV or -60 mV).

o

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and
determine the current-voltage (I-V) relationship.[3]

e Compound Application:
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Establish a stable baseline current.

[e]

Activate TRPC4 channels by perfusing the bath with an agonist (e.g., 50 nM DAMGO).[1]

o

Once a stable activated current is achieved, perfuse the bath with solutions containing

[¢]

different concentrations of ML204.

Record the current at each concentration until a steady-state block is achieved.

[¢]

e Data Analysis:

o Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV
and -80 mV) before and after the application of ML204.[3]

o Calculate the percentage of inhibition for each concentration of ML204.

o Plot the percentage of inhibition against the logarithm of the ML204 concentration and fit
the data to determine the ICso value.[3]
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Caption: Workflow for whole-cell patch-clamp electrophysiology.
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Conclusion

ML204 hydrochloride is a valuable and selective tool for the in vitro investigation of TRPC4
channel function. Its ability to directly block the channel allows for the decoupling of channel
activity from upstream signaling events. The quantitative data and detailed protocols provided
in this guide serve as a comprehensive resource for researchers aiming to elucidate the
physiological and pathophysiological roles of TRPC4 channels. Careful consideration of the
experimental conditions and appropriate data analysis are crucial for obtaining reliable and
reproducible results. The continued use of ML204 in diverse experimental systems will
undoubtedly further our understanding of TRPC4 biology and its potential as a therapeutic
target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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